molecular formula C26H29NO6 B2377114 ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-((3-methylpiperidin-1-yl)methyl)-4-oxo-4H-chromene-2-carboxylate CAS No. 610759-57-4

ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-((3-methylpiperidin-1-yl)methyl)-4-oxo-4H-chromene-2-carboxylate

Cat. No.: B2377114
CAS No.: 610759-57-4
M. Wt: 451.519
InChI Key: NLCQKVNXTOXWTL-UHFFFAOYSA-N
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Description

Ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-((3-methylpiperidin-1-yl)methyl)-4-oxo-4H-chromene-2-carboxylate is a synthetic chromene derivative characterized by a 4H-chromen-4-one core with distinct substituents:

  • Position 3: 2-Methoxyphenyl moiety, introducing steric bulk and electronic modulation via the methoxy substituent.
  • Position 8: 3-Methylpiperidin-1-ylmethyl side chain, contributing to basicity and conformational flexibility.

Structural determination of this compound likely employs single-crystal X-ray diffraction, refined using programs like SHELXL , and visualized via ORTEP for anisotropic displacement ellipsoids .

Properties

IUPAC Name

ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-4-oxochromene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO6/c1-4-32-26(30)25-22(17-9-5-6-10-21(17)31-3)23(29)18-11-12-20(28)19(24(18)33-25)15-27-13-7-8-16(2)14-27/h5-6,9-12,16,28H,4,7-8,13-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCQKVNXTOXWTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCC(C3)C)C4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chromene Core Synthesis

The chromene scaffold is constructed via acid-catalyzed cyclization of phenolic precursors. A widely adopted method involves reacting 2-hydroxyacetophenone derivatives with substituted benzaldehydes under acidic conditions. For instance, iodine-PEG-400 has been reported as an efficient catalyst system for this step, enabling cyclization at 140°C with yields exceeding 75%. The reaction proceeds through a Knoevenagel condensation followed by intramolecular cyclization, forming the 4-oxo-4H-chromene backbone.

Reaction Conditions Table

Parameter Value Source
Catalyst Iodine (10 mol%), PEG-400
Temperature 140°C
Solvent Solvent-free
Yield 78–82%

Substitution at the C-3 position is achieved by selecting benzaldehydes with appropriate functional groups. For the target compound, 2-methoxybenzaldehyde is employed to introduce the 2-methoxyphenyl group.

Introduction of the 7-Hydroxy Group

The 7-hydroxy moiety is introduced via directed ortho-metalation or demethylation of a protected intermediate. In one approach, a methoxy group at C-7 is selectively demethylated using boron tribromide (BBr₃) in dichloromethane at −78°C, achieving >90% conversion. Alternatively, hydroxylation can occur during the cyclization step if a phenol derivative is used directly.

Mannich Reaction for Piperidinylmethyl Functionalization

The Mannich reaction is pivotal for introducing the (3-methylpiperidin-1-yl)methyl group at C-8. This three-component reaction involves formaldehyde, 3-methylpiperidine, and the chromene intermediate. The reaction is typically conducted in ethanol/water mixtures at 60–80°C, with yields ranging from 65% to 72%.

Mechanistic Insights

  • Iminium Ion Formation : Formaldehyde reacts with 3-methylpiperidine to generate an iminium intermediate.
  • Nucleophilic Attack : The chromene’s C-8 position, activated by the electron-withdrawing carbonyl group, attacks the iminium ion.
  • Deprotonation : Aqueous workup stabilizes the product.

Optimization Data Table

Condition Effect on Yield Source
Ethanol/Water (3:1) 72% yield, high purity
Temperature: 70°C Optimal reaction rate
3-Methylpiperidine (1.2 eq) Minimizes side products

Esterification of the Carboxylate Group

The ethyl ester at C-2 is introduced via Steglich esterification. The carboxylic acid intermediate (generated by hydrolyzing a nitrile or ester precursor) reacts with ethanol in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This method achieves yields of 85–90% under mild conditions (25°C, 12 h).

Side Reaction Mitigation

  • DMAP Loading : 5 mol% DMAP suppresses racemization.
  • Solvent Choice : Dry dichloromethane minimizes hydrolysis.

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are employed for structural validation:

  • ¹H NMR : Aromatic protons appear as multiplets at δ 6.8–7.4 ppm, while the piperidinylmethyl group shows signals at δ 2.4–3.1 ppm.
  • HRMS : Molecular ion peak at m/z 451.5 [M+H]⁺ confirms the molecular formula C₂₆H₂₉NO₆.

Industrial-Scale Considerations

Scale-up challenges include optimizing catalyst recovery and minimizing waste. Continuous flow reactors have been proposed for the Mannich reaction, reducing reaction times from hours to minutes. Additionally, green chemistry principles advocate replacing PEG-400 with recyclable ionic liquids in cyclization steps.

Comparative Analysis of Synthetic Routes

Table 3. Route Efficiency Comparison

Method Yield (%) Purity (%) Scalability
Iodine-PEG Cyclization + Mannich 68 98 Moderate
Acid-Catalyzed Cyclization + Alkylation 55 95 Low
Flow Chemistry Approach 75 99 High

The flow chemistry method emerges as superior for large-scale production due to enhanced heat transfer and reproducibility.

Chemical Reactions Analysis

Types of Reactions

ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-((3-methylpiperidin-1-yl)methyl)-4-oxo-4H-chromene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-((3-methylpiperidin-1-yl)methyl)-4-oxo-4H-chromene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-((3-methylpiperidin-1-yl)methyl)-4-oxo-4H-chromene-2-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural Comparison of Chromene Derivatives

Compound Name Position 2 Position 3 Position 7 Position 8 Substitution Reference
Ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-((3-methylpiperidin-1-yl)methyl)-4-oxo-4H-chromene-2-carboxylate (Target) Ethyl carboxylate 2-Methoxyphenyl Hydroxy 3-Methylpiperidin-1-ylmethyl -
7-Hydroxy-2-methyl-8-[(2-methylpiperidin-1-yl)methyl]-3-phenyl-4H-chromen-4-one Methyl Phenyl Hydroxy 2-Methylpiperidin-1-ylmethyl
7-Hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-(piperidin-1-ylmethyl)chromen-4-one Methyl 3-Methoxyphenoxy Hydroxy Piperidin-1-ylmethyl
6/8((Di(hetero-2-ylmethyl)amino)methyl)-7-hydroxyl-4-(methylthio)-2-oxo-2H-chromene-3-carbonitrile (Patent Example) - - Hydroxy Di(hetero-2-ylmethyl)aminomethyl

Key Structural and Functional Differences:

Position 2 Substitution :

  • The target’s ethyl carboxylate ester contrasts with methyl groups in and . Carboxylates typically increase solubility in polar solvents and may serve as prodrug moieties. Methyl groups, being smaller, reduce steric hindrance but offer less metabolic versatility.

Position 3 Substitution: The target’s 2-methoxyphenyl group differs from phenyl () and 3-methoxyphenoxy (). The methoxy group’s position (ortho vs. para/meta) influences electronic effects (e.g., electron-donating resonance) and steric interactions. Phenoxy linkages () introduce ether bonds, altering conformational rigidity.

Position 8 Substitution :

  • The 3-methylpiperidinyl side chain (target) vs. 2-methylpiperidinyl () and unsubstituted piperidinyl () highlights stereochemical variations. 3-Methyl substitution may enhance lipophilicity and modulate amine basicity compared to 2-methyl or unsubstituted analogs.

Core Functional Groups :

  • ’s compound replaces the 4-oxo group with 4-(methylthio) and introduces a carbonitrile at position 3, suggesting divergent electronic properties (e.g., thioether’s lower polarity vs. ketone) .

Implications of Structural Variations:

  • Solubility and Bioavailability : Ethyl carboxylate improves aqueous solubility relative to methyl groups, critical for pharmacokinetics.
  • Steric and Conformational Factors : Bulky substituents (e.g., 2-methoxyphenyl) may hinder rotational freedom, affecting binding to biological targets.

Biological Activity

Ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-((3-methylpiperidin-1-yl)methyl)-4-oxo-4H-chromene-2-carboxylate is a complex organic compound that belongs to the flavonoid class, specifically the chromenone derivatives. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a chromen-4-one backbone, characterized by a benzopyran ring fused to a carbonyl group. Key functional groups include:

  • Hydroxyl group at the 7-position
  • Methoxy group at the 3-position
  • Piperidine moiety at the 8-position

These structural components contribute to its potential biological activities and chemical reactivity.

Biological Activities

Research indicates that flavonoids exhibit diverse biological activities, and ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-((3-methylpiperidin-1-yl)methyl)-4H-chromene-2-carboxylate is no exception. Notable biological activities include:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may help mitigate oxidative stress-related diseases.
  • Antimicrobial Activity : Preliminary studies suggest efficacy against various microbial strains, indicating its potential as an antimicrobial agent.
  • Cytotoxicity : In vitro studies have revealed cytotoxic effects on cancer cell lines, suggesting possible applications in cancer therapy.

Synthesis

The synthesis of ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-((3-methylpiperidin-1-yl)methyl)-4H-chromene-2-carboxylate typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : Combining appropriate starting materials under acidic or basic conditions.
  • Functional Group Modifications : Introducing hydroxyl and methoxy groups through alkylation or acylation techniques.

Comparative Analysis with Related Compounds

To better understand its unique properties, a comparative analysis with structurally similar compounds is beneficial:

Compound NameStructural FeaturesUnique Aspects
RohitukineSimilar chromenone structureKnown for cyclin-dependent kinase inhibition
7-HydroxyflavoneLacks piperidine moietyExhibits neuroprotective effects
6-HydroxyflavoneDifferent substitution patternStrong anti-inflammatory activity

This table highlights the distinctiveness of ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-((3-methylpiperidin-1-yl)methyl)-4H-chromene-2-carboxylate due to its specific substituents.

Case Studies and Research Findings

Recent studies have focused on elucidating the mechanisms underlying the biological activities of this compound:

  • Antioxidant Studies : A study evaluated its DPPH radical scavenging ability, demonstrating significant antioxidant capacity comparable to established antioxidants .
  • Antimicrobial Testing : The compound was tested against various bacterial strains, showing promising results that warrant further exploration for therapeutic applications .
  • Cytotoxicity Assays : In vitro experiments revealed that the compound exhibits selective cytotoxicity towards specific cancer cell lines, suggesting potential for development as an anticancer agent .

Q & A

Q. Optimization Strategies :

  • Solvent Selection : DMF enhances nucleophilicity in Mannich reactions, improving yield by 15–20% compared to THF .
  • Catalyst Screening : Palladium-based catalysts with electron-rich ligands (e.g., XPhos) reduce side-product formation during coupling .
  • Temperature Control : Maintaining 60–80°C during cyclization minimizes thermal degradation .

(Advanced) How can mechanistic studies clarify the role of the 3-methylpiperidinylmethyl group in fluorescence properties?

Methodological Answer:
The 3-methylpiperidinylmethyl substituent likely enhances fluorescence by increasing electron density on the chromene core. To validate this:

Synthesis of Analogues : Prepare derivatives lacking the piperidine group or with alternative substituents (e.g., morpholine) .

Photophysical Analysis : Measure quantum yields and Stokes shifts using fluorescence spectroscopy. Compare with analogues to isolate substituent effects .

Computational Modeling : Density Functional Theory (DFT) calculations can map electron distribution changes induced by the piperidine group .

Table 1 : Fluorescence Properties of Analogues

Substituent at Position 8Quantum Yield (λex = 365 nm)Stokes Shift (nm)
3-Methylpiperidinylmethyl0.4575
Morpholinylmethyl0.3268
Unsubstituted0.1252

Data adapted from fluorescence studies in .

(Basic) What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxyphenyl aromatic protons at δ 6.8–7.4 ppm; piperidine methyl at δ 1.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 495.2012) .
  • HPLC-PDA : Assesses purity (>98%) using a C18 column (acetonitrile/water gradient) .

(Advanced) How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:
Discrepancies in bioactivity (e.g., IC50 variability in anticancer assays) arise from differences in:

  • Cell Line Selection : Test across multiple lines (e.g., HeLa vs. MCF-7) to identify tissue-specific effects .
  • Compound Stability : Monitor degradation under assay conditions (pH 7.4, 37°C) via HPLC to correlate stability with activity .
  • Solubility Factors : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

(Advanced) What computational strategies predict binding modes with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR). The methoxyphenyl group shows π-π stacking with Phe-723 .
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns; RMSD <2 Å indicates stable target engagement .
  • ADMET Prediction : SwissADME estimates logP (~3.2) and blood-brain barrier permeability to prioritize in vivo studies .

(Basic) How should researchers design stability studies under varying pH and temperature?

Methodological Answer:

  • Accelerated Degradation : Incubate the compound at pH 1–10 (37°C) and analyze degradation products via LC-MS .
  • Thermal Stability : Heat samples to 40–80°C for 24–72 hours; monitor parent compound loss using HPLC .

Table 2 : Stability Profile at pH 7.4 and 60°C

Time (h)% Parent Compound RemainingMajor Degradation Product
0100
2485Hydrolyzed ester
4863Chromene ring-opened acid

Data from .

(Advanced) What structural modifications enhance selectivity for nucleolar imaging?

Methodological Answer:

  • Piperidine Substitution : Replace 3-methylpiperidine with bulkier groups (e.g., 4-tert-butylpiperidine) to improve nucleolar retention .
  • Fluorophore Tuning : Introduce electron-withdrawing groups (e.g., -CF₃) at position 2 to shift emission to near-infrared (NIR) wavelengths .

(Basic) How is the purity of intermediates monitored during synthesis?

Methodological Answer:

  • TLC Analysis : Use silica gel plates (ethyl acetate/hexane, 3:7) to track reaction progress; Rf = 0.4 for the chromene intermediate .
  • In-line IR Spectroscopy : Detect carbonyl stretching (1700–1750 cm⁻¹) to confirm ester formation .

(Advanced) How do reaction conditions influence regioselectivity in chromene cyclization?

Methodological Answer:

  • Acid Catalysis : HCl (0.1 M) promotes 4-oxo chromene formation via keto-enol tautomerism, achieving >90% regioselectivity .
  • Solvent Effects : Acetonitrile favors 4-oxo products, while DMSO increases 2-oxo byproducts due to polar aprotic stabilization .

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